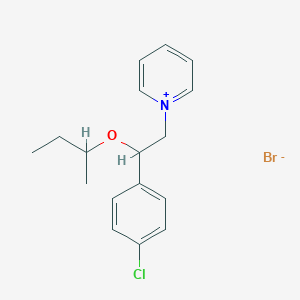
1-(beta-sec-Butoxy-p-chlorophenethyl)pyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(beta-sec-Butoxy-p-chlorophenethyl)pyridinium bromide is a chemical compound with the molecular formula C17-H21-Cl-N-O.Br and a molecular weight of 370.75 . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(beta-sec-Butoxy-p-chlorophenethyl)pyridinium bromide involves the reaction of pyridine with beta-sec-butoxy-p-chlorophenethyl bromide under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the pyridinium salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(beta-sec-Butoxy-p-chlorophenethyl)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1-(beta-sec-Butoxy-p-chlorophenethyl)pyridinium bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(beta-sec-Butoxy-p-chlorophenethyl)pyridinium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use . The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate cellular processes by affecting signal transduction pathways .
Comparison with Similar Compounds
1-(beta-sec-Butoxy-p-chlorophenethyl)pyridinium bromide can be compared with other pyridinium salts, such as:
- Pyridinium chloride
- Pyridinium chlorochromate
- N-methylpyridinium
These compounds share similar structural features but differ in their specific substituents and functional groups . The uniqueness of this compound lies in its beta-sec-butoxy and p-chlorophenethyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
21270-20-2 |
|---|---|
Molecular Formula |
C17H21BrClNO |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
1-[2-butan-2-yloxy-2-(4-chlorophenyl)ethyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C17H21ClNO.BrH/c1-3-14(2)20-17(13-19-11-5-4-6-12-19)15-7-9-16(18)10-8-15;/h4-12,14,17H,3,13H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
XVQFHWVWSBDITK-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)OC(C[N+]1=CC=CC=C1)C2=CC=C(C=C2)Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















